molecular formula C18H18O6 B14030379 Methyl 4-(2-(2,4-dimethoxyphenyl)-2-oxoethoxy)benzoate

Methyl 4-(2-(2,4-dimethoxyphenyl)-2-oxoethoxy)benzoate

Cat. No.: B14030379
M. Wt: 330.3 g/mol
InChI Key: YDNZKRCNYHVUMJ-UHFFFAOYSA-N
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Description

Methyl 4-(2-(2,4-dimethoxyphenyl)-2-oxoethoxy)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group linked to a 2-oxoethoxy group, which is further connected to a 2,4-dimethoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-(2,4-dimethoxyphenyl)-2-oxoethoxy)benzoate typically involves the esterification of 4-hydroxybenzoic acid with 2-(2,4-dimethoxyphenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-(2,4-dimethoxyphenyl)-2-oxoethoxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 4-(2-(2,4-dimethoxyphenyl)-2-oxoethoxy)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-(2-(2,4-dimethoxyphenyl)-2-oxoethoxy)benzoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active components, which can then interact with enzymes or receptors in biological systems. The specific pathways and targets depend on the context of its application, such as drug development or biochemical research.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-hydroxybenzoate: Similar structure but lacks the 2-oxoethoxy and 2,4-dimethoxyphenyl groups.

    Ethyl 4-(2-(2,4-dimethoxyphenyl)-2-oxoethoxy)benzoate: Similar structure with an ethyl ester instead of a methyl ester.

    Methyl 4-(2-(4-methoxyphenyl)-2-oxoethoxy)benzoate: Similar structure but with a single methoxy group on the phenyl ring.

Uniqueness

Methyl 4-(2-(2,4-dimethoxyphenyl)-2-oxoethoxy)benzoate is unique due to the presence of both 2,4-dimethoxyphenyl and 2-oxoethoxy groups, which confer specific chemical and physical properties

Properties

Molecular Formula

C18H18O6

Molecular Weight

330.3 g/mol

IUPAC Name

methyl 4-[2-(2,4-dimethoxyphenyl)-2-oxoethoxy]benzoate

InChI

InChI=1S/C18H18O6/c1-21-14-8-9-15(17(10-14)22-2)16(19)11-24-13-6-4-12(5-7-13)18(20)23-3/h4-10H,11H2,1-3H3

InChI Key

YDNZKRCNYHVUMJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)COC2=CC=C(C=C2)C(=O)OC)OC

Origin of Product

United States

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